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molecular formula C10H21ClN2O2 B8452167 Tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride

Tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride

Cat. No. B8452167
M. Wt: 236.74 g/mol
InChI Key: HOHUAWMMFWTTJH-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a stirred solution of tert-butyl 3-(1,1-dimethylethylsulfinamido)-3-methylcyclobutylcarbamate (0.45 g, 1.48 mmol) in 150 mL of MeOH was added 2N HCl in dioxane (1.8 mL). The solution was stirred at room temperature overnight. The solvent was removed under reduced pressure, and the residue was triturated with EtOAc, then decanted and dried to give tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride (0.22 g, 63%) as a white solid. MS: (M+H)+=201.2; 1H NMR (300 MHz, DMSO): δ 2.24-2.22 (m, 1H), 1.43-1.383 (m, 13H), 1.10 (s, 3H).
Name
tert-butyl 3-(1,1-dimethylethylsulfinamido)-3-methylcyclobutylcarbamate
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(S([NH:6][C:7]1([CH3:19])[CH2:10][CH:9]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH2:8]1)=O)C.[ClH:21]>CO.O1CCOCC1>[ClH:21].[NH2:6][C:7]1([CH3:19])[CH2:10][CH:9]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17])[CH2:8]1 |f:4.5|

Inputs

Step One
Name
tert-butyl 3-(1,1-dimethylethylsulfinamido)-3-methylcyclobutylcarbamate
Quantity
0.45 g
Type
reactant
Smiles
CC(C)(S(=O)NC1(CC(C1)NC(OC(C)(C)C)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC1(CC(C1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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